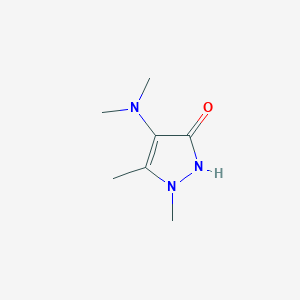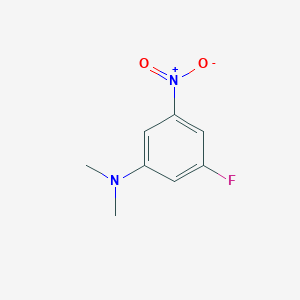
3-fluoro-N,N-dimethyl-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N,N-dimethyl-5-nitroaniline is an aromatic compound characterized by the presence of a nitro group (-NO2), a fluoro group (-F), and two methyl groups (-CH3) attached to the nitrogen atom. This compound is part of the broader class of nitroanilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethyl-5-nitroaniline typically involves a multi-step process:
Amination: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Methylation: Finally, the amine group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield the desired compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors to ensure efficient and controlled nitration.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction of the nitro group to an amine group.
Automated Methylation: Using automated systems for the methylation step to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Electrophilic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Reduction: 3-fluoro-N,N-dimethyl-5-aminoaniline.
Electrophilic Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Substituted anilines with different nucleophiles.
Applications De Recherche Scientifique
3-Fluoro-N,N-dimethyl-5-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Employed in the production of dyes, pigments, and other materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 3-fluoro-N,N-dimethyl-5-nitroaniline involves its interaction with various molecular targets:
Nitro Group Reduction: The nitro group can be reduced to an amine group, which can then participate in further chemical reactions.
Electrophilic and Nucleophilic Interactions: The compound can undergo electrophilic and nucleophilic reactions due to the presence of the nitro and fluoro groups, respectively
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N,N-dimethyl-3-nitroaniline
- 2-Fluoro-N,N-dimethyl-5-nitroaniline
- N,N-Dimethyl-3-nitroaniline
Uniqueness
3-Fluoro-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the fluoro and nitro groups on the aromatic ring, which influences its reactivity and applications. Compared to its analogs, this compound exhibits distinct electronic properties and reactivity patterns .
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
3-fluoro-N,N-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)7-3-6(9)4-8(5-7)11(12)13/h3-5H,1-2H3 |
Clé InChI |
STZULUJTNUENBF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC(=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


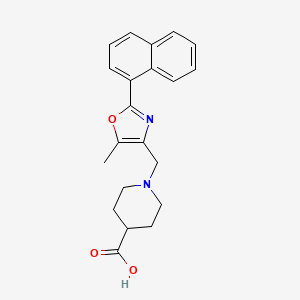
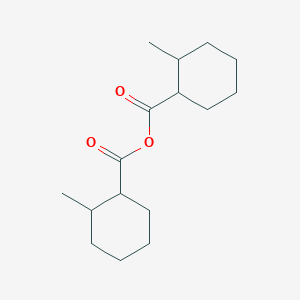

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
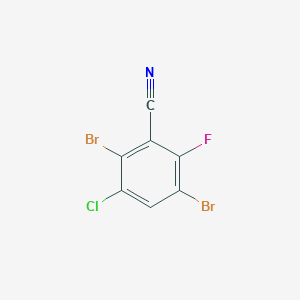
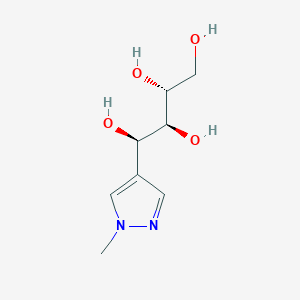
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
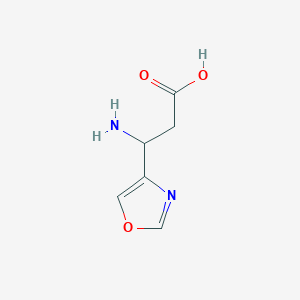
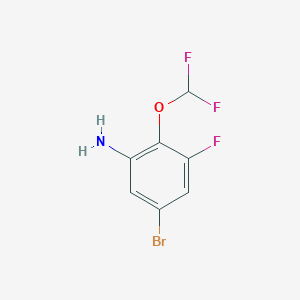
![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)
